1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene

Description

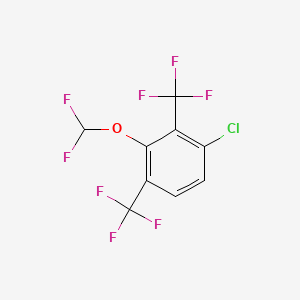

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by multiple fluorine-containing substituents. Its structure includes:

- Two trifluoromethyl (-CF₃) groups at positions 1 and 3,

- A chlorine atom at position 4,

- A difluoromethoxy (-OCHF₂) group at position 2.

Properties

Molecular Formula |

C9H3ClF8O |

|---|---|

Molecular Weight |

314.56 g/mol |

IUPAC Name |

1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H |

InChI Key |

UPRDRNAUTUVSIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Trifluoromethylated Aromatic Precursors

A common starting point is the synthesis of trifluoromethyl-substituted benzenes, which serve as intermediates. According to a 2016 patent (WO2016125185A2), trifluoromethoxybenzene derivatives are prepared via chlorination followed by fluorination steps:

- Chlorination step: Aromatic substrates such as anisole or benzotrifluoride undergo radical chlorination under ultraviolet light in the presence of chlorine gas at 90-100°C. This introduces chlorine atoms selectively to form trichloromethoxybenzene intermediates.

- Fluorination step: The trichloromethoxybenzene intermediate is treated with anhydrous hydrogen fluoride at 80°C in a stainless steel autoclave under pressure (30-35 kg/cm²) for 4-6 hours. This step replaces chlorine atoms with fluorine to yield trifluoromethoxybenzene derivatives. Hydrochloric acid is a by-product and is removed by purging with nitrogen gas and distillation to isolate the pure trifluoromethoxybenzene.

Nitration and Further Functionalization

- The trifluoromethoxybenzene intermediate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0°C to 35°C). This produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%). The crude product is isolated by dichloromethane extraction and solvent evaporation.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is less commonly introduced directly but can be prepared via oxidative desulfurization-fluorination methods. A review article (Beilstein Journal, 2008) describes an elegant synthetic route:

- Starting from dithiocarbonate or xanthogenate precursors, exposure to a large excess of hydrogen fluoride-pyridine and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin results in oxidative desulfurization and fluorination, yielding trifluoromethyl ethers in moderate to excellent yields. This method provides a route to install trifluoromethoxy and related fluorinated ether groups, which can be adapted for difluoromethoxy groups.

Cross-Coupling and Chlorination Strategies

- Cross-coupling reactions involving palladium catalysts and aryl bromides have been employed to assemble trifluoromethylated aromatic compounds. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene can be synthesized with palladium(II) catalysts in dichloromethane at 60°C with potassium carbonate as base, followed by purification via silica gel chromatography.

- Chlorination at specific positions on trifluoromethylated benzenes can be achieved by controlled reaction with chlorine gas or chlorinating agents under UV light or thermal conditions, allowing for selective substitution at the 4-position (para to trifluoromethyl groups).

Summary Table of Key Preparation Steps

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^19F NMR, is extensively used to confirm the structure and purity of trifluoromethylated and difluoromethoxy aromatic compounds. For example, ^19F NMR signals for trifluoromethyl groups typically appear around -63 ppm, and difluoromethoxy groups show characteristic fluorine signals distinguishable by coupling constants.

- Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weights consistent with the expected fluorinated aromatic products.

Chemical Reactions Analysis

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.

Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s reactivity and applications can be inferred by comparing its substituents to analogs:

*Calculated based on formula C₉H₄ClF₅O.

Key Observations:

- Trifluoromethyl vs. Chlorine: The target compound’s -CF₃ groups are stronger electron-withdrawing groups than -Cl, increasing its resistance to nucleophilic substitution compared to 1,3-dichloro analogs .

- Difluoromethoxy vs.

- Nitro-Phenoxy Groups: Unlike oxyfluorfen and nitrofluorfen , the target compound lacks nitro groups, which are critical for herbicidal activity via free radical generation. This suggests divergent applications.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and difluoromethoxy groups enhance lipid solubility, favoring membrane permeability in biological systems.

- Thermal Stability: Symmetrical -CF₃ placement (positions 1 and 3) may improve thermal stability compared to asymmetrical analogs.

Biological Activity

1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structural properties, characterized by multiple trifluoromethyl groups and a difluoromethoxy substituent, contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C8H4ClF6O

- Molecular Weight : 250.56 g/mol

- Density : 1.378 g/mL at 25 °C

- Functional Groups : Trifluoromethyl, chloro, difluoromethoxy

Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant pharmacological activities. For instance, bis(trifluoromethyl)benzoic acids have been identified as central nervous system (CNS) depressants in animal models . The presence of the chloro and difluoromethoxy substituents may enhance these effects through various mechanisms.

- CNS Depressant Activity : Studies suggest that the compound may act on GABA receptors, leading to sedative effects. In animal studies, dosages ranging from 5 to 200 mg/kg have shown significant CNS depressant activity .

- Agrochemical Potential : The compound's structure suggests potential herbicidal activity. Patents have reported its use in developing selective herbicides targeting specific plant species without harming crops .

Study on CNS Effects

In a controlled study involving mice, administration of this compound at varying doses demonstrated dose-dependent CNS depressant effects. Behavioral assessments indicated reduced locomotor activity and increased sedation compared to control groups.

| Dose (mg/kg) | Locomotor Activity (cm/min) | Sedation Score |

|---|---|---|

| 0 | 120 | 0 |

| 50 | 90 | 1 |

| 100 | 60 | 2 |

| 200 | 30 | 3 |

Herbicidal Activity Evaluation

A field trial conducted to evaluate the herbicidal effectiveness of the compound showed promising results against common weeds in agricultural settings. The compound was applied at a concentration of 0.5 kg/ha, resulting in a significant reduction in weed biomass after four weeks.

| Treatment Group | Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound Application | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.